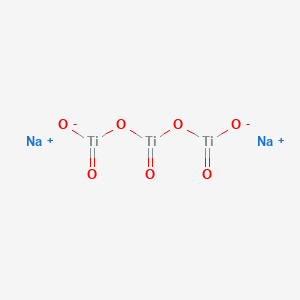
甲基蓝 I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to Xylidyl Blue I often involves complex reactions, including the formation of complexes with metals such as magnesium, as shown in a study on the magnesium-xylidyl blue II complex, highlighting the analytical properties and reaction conditions of xylidyl blue with magnesium (Svoboda & Chromý, 1971).
Molecular Structure Analysis
The molecular structure of Xylidyl Blue I and related compounds has been explored through various spectroscopic and structural analysis methods. For example, the structure of blue luminescent compounds has been determined using X-ray crystallography, revealing insights into the molecular packing and interactions responsible for their luminescent properties (Wen-yu Yang et al., 2000).
Chemical Reactions and Properties
Xylidyl Blue I participates in complex formation reactions, significantly influencing its analytical applications. A study on the uranium-Xylidyl Blue I complex demonstrated its use in linear sweep polarography for uranium detection, highlighting the complex's strong adsorption and sensitivity (Zhao, Cai, & Li, 1987).
Physical Properties Analysis
The physical properties, including stability and luminescence of Xylidyl Blue I-related compounds, are crucial for their application in materials science. Compounds exhibiting blue phosphorescence with high quantum yields have been synthesized, demonstrating the importance of the molecular structure in achieving desired optical properties (Yi‐Ming Cheng et al., 2007).
科学研究应用
铀检测:甲基蓝 I 已用于线性扫描极谱法中,用于灵敏检测铀,特别是在矿石中的痕量铀。该方法涉及与铀形成络合物和分光光度测量 (赵,蔡,李,1987)。
镁分析:已研究甲基蓝 II(甲基蓝 I 的衍生物)与镁的相互作用,用于分光光度分析,为实际应用提供了最佳反应条件的见解 (Svoboda & Chromý, 1971)。
去除铀酰离子:已研究嵌入水凝胶中的甲基蓝,以有效去除水溶液中的铀酰离子。这项研究突出了甲基蓝作为环境应用材料的潜力 (Şenol 等,2020)。
蛋白质分析:已评估在蓝色天然电泳中使用甲基蓝来分析膜转运蛋白的寡聚状态,表明其在生化研究中的效用 (Heuberger 等,2002)。
生物降解研究:青霉菌对三苯甲烷染料棉兰的生物降解的研究提供了对这类染料(可能包括甲基蓝)的环境影响和降解途径的见解 (Shedbalkar, Dhanve, & Jadhav, 2008)。
铜检测:已经开发出一种使用甲基蓝检测水样中痕量铜的新型催化动力学分光光度法,突出了其在环境监测中的潜力 (Gürkan, Ulusoy, & Dönmez, 2012)。
作用机制
属性
IUPAC Name |
sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSHJHJGLORTGD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N3NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14936-97-1 |
Source


|
| Record name | Xylidyl blue I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014936971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-[[3-[[(2,4-dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Xylidyl Blue I and what is it primarily used for in the context of these research papers?
A1: Xylidyl Blue I (also known as Magon) is an organic compound primarily used as a chromogenic reagent for the spectrophotometric determination of magnesium ions (Mg²⁺) [, , ]. It forms a colored complex with Mg²⁺, allowing for quantification based on absorbance measurements.
Q2: How does Xylidyl Blue I interact with magnesium, and how is this interaction used for measurement?
A2: Xylidyl Blue I forms a colored complex specifically with magnesium ions (Mg²⁺) [, , ]. This complex exhibits a specific absorbance maximum in the visible light range, allowing for its detection and quantification using spectrophotometry. The intensity of the color, and therefore the absorbance, is directly proportional to the concentration of Mg²⁺ in the sample.
Q3: What are the advantages of using Xylidyl Blue I for magnesium determination compared to other methods?
A3: Compared to techniques like atomic absorption spectroscopy, Xylidyl Blue I offers a simpler, more rapid, and more cost-effective method for magnesium determination [, ]. This is particularly beneficial for routine analysis and high-throughput applications.
Q4: What types of samples have been analyzed for magnesium content using Xylidyl Blue I in these research papers?
A4: Researchers have successfully utilized Xylidyl Blue I for determining magnesium concentrations in various sample types, including serum [, , ], urine [], and soil extracts [, ].
Q5: Are there any known limitations or interferences associated with using Xylidyl Blue I for magnesium measurement?
A5: Yes, the presence of certain substances can interfere with the accuracy of magnesium measurement using Xylidyl Blue I. For instance, high concentrations of phosphate ions have been shown to interfere with the colorimetric reaction []. To mitigate this, researchers have explored the use of masking agents like EGTA to improve the selectivity of the assay [].
Q6: Has the molar absorptivity of the Magnesium-Xylidyl Blue I complex been studied?
A6: Yes, one study specifically investigated the use of molar absorptivity for calculating serum magnesium concentrations with the Xylidyl Blue I method []. They found that calculations based on molar absorptivity could potentially provide more accurate measurements compared to traditional methods relying solely on standard solutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)
